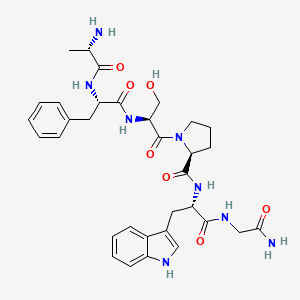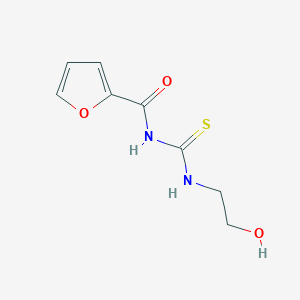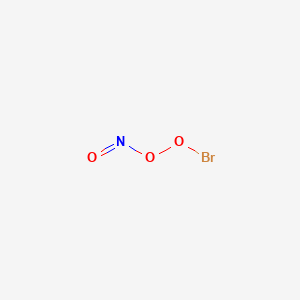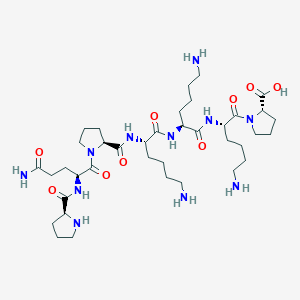![molecular formula C20H38N4O3 B14242138 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol CAS No. 188685-82-7](/img/structure/B14242138.png)
8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with hydroxyamino and octyloxy groups
Méthodes De Préparation
The synthesis of 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxyamino and octyloxy groups. The final step involves the attachment of the octan-1-ol moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the octyloxy group can interact with hydrophobic regions. These interactions can affect various pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine derivatives with different substituents. For example:
4-Hydroxy-2-quinolones: These compounds have similar biological activities but differ in their core structure.
Imidazo[1,2-a]pyrimidines: These compounds share the pyrimidine core but have different substituents, leading to different properties and applications. The uniqueness of 8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
188685-82-7 |
|---|---|
Formule moléculaire |
C20H38N4O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
8-[[4-(hydroxyamino)-6-octoxypyrimidin-2-yl]amino]octan-1-ol |
InChI |
InChI=1S/C20H38N4O3/c1-2-3-4-5-10-13-16-27-19-17-18(24-26)22-20(23-19)21-14-11-8-6-7-9-12-15-25/h17,25-26H,2-16H2,1H3,(H2,21,22,23,24) |
Clé InChI |
VIQHPMYQSFNNLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=NC(=NC(=C1)NO)NCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)



![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)




